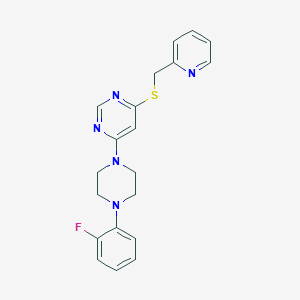

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FPPTP and belongs to the class of pyrimidine-based compounds. The compound has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and depression.

科学的研究の応用

Radiolabeling for Neuroimaging

The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine and its derivatives have been explored for their potential in neuroimaging. For instance, a related compound was synthesized for imaging dopamine D4 receptors, utilizing electrophilic fluorination. This approach yielded a high specific radioactivity, indicating its potential utility in positron emission tomography (PET) imaging (Eskola et al., 2002).

Anticancer Activity

Derivatives of this compound have been investigated for their anticancer properties. Novel fluoro-substituted compounds, for instance, demonstrated anticancer activity against lung cancer cells at low concentrations, suggesting a potential avenue for therapeutic development (Hammam et al., 2005).

Antibacterial Agents

Synthesis of compounds containing the 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine moiety has led to the development of new antibacterial agents. Research into chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents has shown promise, offering new pathways for the development of antibiotics (Solankee & Patel, 2004).

Fluorescence Properties for Biological Studies

Modified nucleosides incorporating pyrimidine structures have been synthesized, revealing enhanced fluorescence properties and sensitivity to changes in the environment such as polarity and pH. These features make them suitable for biological studies, providing tools for the investigation of cellular processes (Sinkeldam et al., 2012).

Drug Metabolism Studies

Studies on the metabolism of related compounds, like flumatinib, have provided insights into the metabolic pathways of tyrosine kinase inhibitors in humans. This research aids in understanding how drugs are processed in the body, which is crucial for the development of safe and effective medications (Gong et al., 2010).

作用機序

Target of Action

The primary targets of the compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine are the fibroblast growth factor receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine affects these pathways by inhibiting the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

The pharmacokinetic properties of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine It is noted that the compound has a low molecular weight, which would be beneficial to its bioavailability .

Result of Action

In vitro, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, it also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

特性

IUPAC Name |

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(pyridin-2-ylmethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5S/c21-17-6-1-2-7-18(17)25-9-11-26(12-10-25)19-13-20(24-15-23-19)27-14-16-5-3-4-8-22-16/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQAUIVYAIVGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-4-phenyl-6-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2595907.png)

![N-(3-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2595914.png)

![1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)ethanone](/img/structure/B2595919.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)